molecular formula C6H2Cl2F2O B1304056 2,6-Dichloro-3,5-difluorophenol CAS No. 63418-08-6

2,6-Dichloro-3,5-difluorophenol

Cat. No.: B1304056
CAS No.: 63418-08-6
M. Wt: 198.98 g/mol
InChI Key: RBVUEUWRQAOTDL-UHFFFAOYSA-N
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Description

2,6-Dichloro-3,5-difluorophenol: is an organohalogen compound with the molecular formula C6H2Cl2F2O It is a derivative of phenol, where two chlorine atoms and two fluorine atoms are substituted at the 2,6 and 3,5 positions, respectively

Scientific Research Applications

2,6-Dichloro-3,5-difluorophenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Safety and Hazards

2,6-Dichloro-3,5-difluorophenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is labeled as an irritant .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3,5-difluorophenol can be achieved through several methods. One common approach involves the chlorination and fluorination of phenol derivatives. Here is a general synthetic route:

    Starting Material: The synthesis begins with a suitable phenol derivative, such as 2,6-dichlorophenol.

    Fluorination: The phenol derivative undergoes fluorination using reagents like or under controlled conditions to introduce fluorine atoms at the desired positions.

    Purification: The resulting product is purified through techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are typically carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3,5-difluorophenol can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove halogen atoms or to modify the phenolic group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

    Substitution Reactions: Products include substituted phenols with various functional groups replacing the halogens.

    Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.

    Reduction Reactions: Products include dehalogenated phenols or modified phenolic structures.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3,5-difluorophenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of halogen atoms can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorophenol: A similar compound with only chlorine atoms substituted at the 2,6 positions. It is less reactive compared to 2,6-Dichloro-3,5-difluorophenol due to the absence of fluorine atoms.

    3,5-Difluorophenol: A compound with fluorine atoms substituted at the 3,5 positions. It lacks the chlorine atoms, making it less versatile in certain chemical reactions.

    2,6-Difluorophenol: A compound with fluorine atoms substituted at the 2,6 positions. It is structurally similar but lacks the chlorine atoms, affecting its reactivity and applications.

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties

Properties

IUPAC Name

2,6-dichloro-3,5-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F2O/c7-4-2(9)1-3(10)5(8)6(4)11/h1,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVUEUWRQAOTDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382126
Record name 2,6-dichloro-3,5-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63418-08-6
Record name 2,6-dichloro-3,5-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 63418-08-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

50 g of 3,5-dichloro-2,6-difluoro-4-hydroxy-benzoic acid and 10 ml of dimethylformamide are mixed and heated. At 105°-130° C., carbon dioxide evolves, and the reaction is allowed to run to completion at this temperature. 200 ml of toluene and then 80 ml of water are subsequently stirred into the mixture, the phases are separated, and the organic phase is dried and subsequently distilled. 34 g product of boiling point 87°-8° C. are obtained; nD20 : 1.5310.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

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